![molecular formula C7H5ClF5NOS B1425930 3-Chloro-5-(pentafluorosulfur)benzamide CAS No. 1240257-35-5](/img/structure/B1425930.png)
3-Chloro-5-(pentafluorosulfur)benzamide
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance and any notable characteristics .
Synthesis Analysis
The synthesis of a compound refers to the process used to create it in the laboratory. This often involves a series of chemical reactions, with specific reagents and conditions .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound and the type of reactions it undergoes .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and stability. These properties can often be found in chemical databases .Scientific Research Applications
Biological Activity Exploration
Imramovský et al. (2011) explored a series of benzamides, including 5-chloro derivatives, for their biological activity against various mycobacterial, bacterial, and fungal strains. They also assessed these compounds for inhibition of photosynthetic electron transport in spinach chloroplasts, finding activities comparable or higher than standards like isoniazid and ciprofloxacin (Imramovský et al., 2011).Structural Characterization for Antitubercular Agents
Richter et al. (2021) characterized the structures of chloro-nitro-benzamide precursors for synthesizing benzothiazinones, a new class of antituberculosis drug candidates. This demonstrates the role of chloro-benzamides in developing novel therapeutic agents (Richter et al., 2021).Development of New Derivatives for Chemical Applications
Sipyagin et al. (2004) reported on the synthesis of new 4-pentafluorosulfanyl derivatives of chloro-nitrobenzenes. These derivatives, related to the chloro-benzamide class, demonstrate the potential for creating novel compounds with specific chemical properties (Sipyagin et al., 2004).Ligand Development for Dopamine Receptors
Yang et al. (2000) synthesized benzamides derived from 4-amino-5-chloro-2-methoxybenzoic acid, evaluating them as ligands for human D2 and D3 dopamine receptors. This highlights the role of chloro-benzamides in neurotransmitter receptor research (Yang et al., 2000).Antimicrobial and Anticancer Evaluation
Kumar et al. (2014) synthesized benzamides, including 5-chloro derivatives, and evaluated their antimicrobial and anticancer activities. This study illustrates the potential of chloro-benzamides in developing treatments for infectious diseases and cancer (Kumar et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-chloro-5-(pentafluoro-λ6-sulfanyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF5NOS/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYISRHUJQHNFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.